molecular formula C21H19FN4O2S B2830429 6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one CAS No. 872629-66-8

6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one

Cat. No.: B2830429
CAS No.: 872629-66-8
M. Wt: 410.47
InChI Key: FFMXJCSRPHBDLW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine derivative family, characterized by a dihydropyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a sulfanyl-linked 2-oxoethyl-1,2,3,4-tetrahydroquinoline moiety at position 2. Pyrimidine derivatives are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-15-7-9-16(10-8-15)26-18(23)12-19(27)24-21(26)29-13-20(28)25-11-3-5-14-4-1-2-6-17(14)25/h1-2,4,6-10,12H,3,5,11,13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMXJCSRPHBDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrimidinone core and the fluorophenyl group. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or anti-inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:

Compound Name / ID (Evidence) Structural Differences Reported Activities Key Distinctions
6K () Tetrahydrofuranose substituent instead of tetrahydroquinoline; bromophenyl at position 6 Antifungal, antioxidant Carbohydrate moiety may enhance solubility but reduce membrane permeability compared to the tetrahydroquinoline group in the target compound.
Example 60 () Pyrazolo[3,4-c]pyrimidine core; chromenone and fluorophenyl substituents Kinase inhibition (implied by patent context) Larger polycyclic structure likely increases steric hindrance, affecting target selectivity.
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-allylpyrimidin-4-amine () Chlorophenyl and allylamine substituents; no tetrahydroquinoline Supplier-listed (no explicit activity) Dual sulfanyl groups may enhance thiol-mediated interactions but lack the 1,4-dihydropyrimidin-4-one redox-active core.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () Pyridopyrimidine fused ring; fluoropyridine substituent Unspecified (supplier data) Rigid fused-ring system may limit conformational flexibility compared to the target compound’s dihydroquinoline linker.

Critical Analysis of Structural Similarity vs. Functional Overlap

  • Structural vs. For example, the target compound and 6K () share a pyrimidine core but differ in substituent polarity, which could lead to divergent target affinities (e.g., fungal enzymes vs. mammalian kinases) .
  • Target Redundancy: suggests that compounds with distinct structures (e.g., flavonoids vs. pyrimidines) may act on shared pathways (e.g., TNFα inhibition). The target compound’s dihydroquinoline group could mimic natural product pharmacophores, offering a synthetic advantage in fibrosis or inflammation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Key steps include:

  • Thioether bond formation : Reacting a pyrimidinone precursor with a 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl thiol intermediate under inert atmosphere (N₂/Ar) at 60–80°C .
  • Amine functionalization : Introducing the 4-fluorophenyl group via Pd-catalyzed coupling or acid-mediated condensation, requiring precise pH control (pH 7–8) to avoid byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

A combination of techniques is essential:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydroquinoline and pyrimidinone moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (<1 ppm error) via electrospray ionization (ESI+) .
    • Crystallography : Grow single crystals via vapor diffusion (acetone/water) and solve the structure using SHELXL for refinement. Note that the thioether and fluorophenyl groups may induce twinning, requiring careful data integration .

Advanced Research Questions

Q. What computational strategies can predict the photophysical properties or bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence or UV-vis absorption. Optimize geometries using B3LYP/6-311+G(d,p) and compare with experimental spectra .
  • Molecular docking : Screen against kinase targets (e.g., EGFR, BRAF) using AutoDock Vina. The tetrahydroquinoline moiety may exhibit π-π stacking in hydrophobic binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay variability or structural impurities. Mitigate by:

  • Batch validation : Use HPLC (≥95% purity) and ICP-MS to rule out metal contamination .
  • Standardized assays : Replicate enzyme inhibition (e.g., kinase assays) with internal controls (e.g., staurosporine) and IC50 triplicates .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing fluorophenyl with chlorophenyl) to identify pharmacophore requirements .

Q. What experimental design frameworks optimize the synthesis yield and purity?

Apply factorial design and response surface methodologies: - Full factorial design : Test variables (temperature, catalyst loading, solvent ratio) in 2³ experiments. For example, optimize thioether formation by varying temperature (50–90°C) and solvent (DMF vs. THF) [[16]].

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